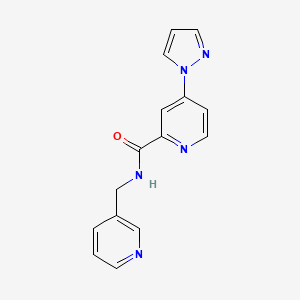
4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole-based ligand that has been synthesized through a complex chemical process. In
Scientific Research Applications
1. Catalytic Applications in Water Oxidation and NAD+/NADH Transformations
The complex [Cp*Ir(pica)Cl], where pica represents picolinamidate, demonstrates effective catalytic activity in water oxidation and NAD+/NADH transformations, which are vital in light-dependent natural photosynthesis. This compound shows high activity and efficiency in these processes (Bucci et al., 2017).
2. Intermediate in the Synthesis of Biologically Active Compounds
4-(4-Aminophenoxy)-N-propylpicolinamide, an important intermediate derived from picolinic acid, is crucial for synthesizing various biologically active compounds. These compounds are significant in molecular targeted therapy for cancer treatment due to their specificity and reduced damage to normal tissues (Xiong et al., 2018).
3. Synthesis and Biological Activities of Derivatives
Synthesized pyrazolopyridine derivatives demonstrate antioxidant, antitumor, and antimicrobial activities. This indicates the potential of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide derivatives in developing new pharmaceutical compounds with diverse therapeutic applications (El‐Borai et al., 2013).
4. Study of Amide Rotational Barriers
Research on the amide rotational barriers in picolinamide and nicotinamide, which share structural similarity with this compound, provides insights into their energetics and potential biological applications. Such studies are important for understanding the pharmacological activities of these compounds (Olsen et al., 2003).
5. Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include compounds structurally related to this compound, have been tested against Mycobacterium tuberculosis. This highlights their potential as antimycobacterial agents (Gezginci et al., 1998).
properties
IUPAC Name |
4-pyrazol-1-yl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(18-11-12-3-1-5-16-10-12)14-9-13(4-7-17-14)20-8-2-6-19-20/h1-10H,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCJAWXAMLHGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC=CC(=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

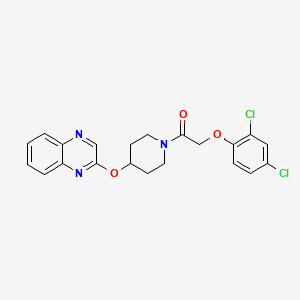
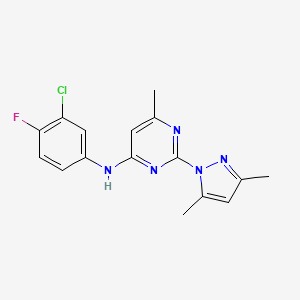

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)
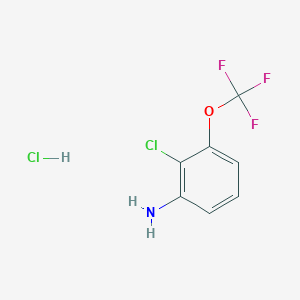
![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)
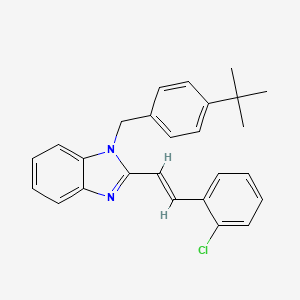
![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)
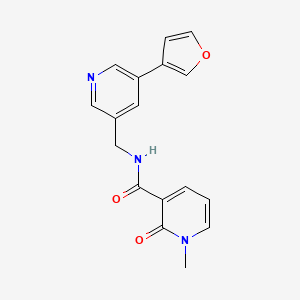

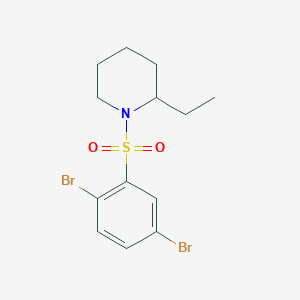
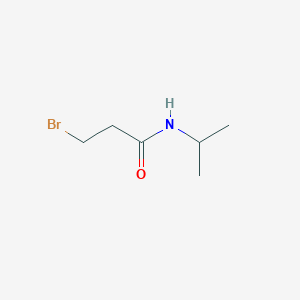
![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)